molecular formula C17H21N3O2 B7539338 2-Methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one

2-Methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one

Cat. No.: B7539338
M. Wt: 299.37 g/mol
InChI Key: XHYIHGYOEBZRJV-UHFFFAOYSA-N
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Description

2-Methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one is a complex organic compound that belongs to the phthalazinone family. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a 2-methyl group and a 2-oxoethyl group linked to a 4-methylpiperidin-1-yl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-7-9-20(10-8-12)16(21)11-15-13-5-3-4-6-14(13)17(22)19(2)18-15/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYIHGYOEBZRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phthalazinone core: This can be achieved by cyclization of appropriate phthalic acid derivatives with hydrazine.

    Introduction of the 2-methyl group: This step often involves alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the 2-oxoethyl group: This can be done through acylation reactions using acyl chlorides or anhydrides.

    Incorporation of the 4-methylpiperidin-1-yl moiety: This step involves nucleophilic substitution reactions where the piperidine derivative is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To facilitate the desired reactions and minimize side products.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides for alkylation or acyl chlorides for acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    Pathways: The compound can influence various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine moiety but differs in the core structure.

    1-(1-Methyl-4-piperidinyl)piperazine: Contains a similar piperidine structure but lacks the phthalazinone core.

    4,4’-Trimethylenebis(1-methylpiperidine): Features a bis-piperidine structure, differing significantly in overall architecture.

Uniqueness

2-Methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one is unique due to its specific combination of a phthalazinone core with a 2-methyl and 2-oxoethyl substitution, along with a 4-methylpiperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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